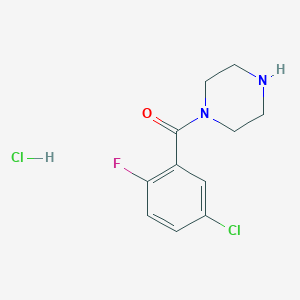![molecular formula C11H18Cl2N2O2 B1416784 3-Methyl-2-[(pyridin-2-ylmethyl)amino]butanoic acid dihydrochloride CAS No. 1396965-89-1](/img/structure/B1416784.png)
3-Methyl-2-[(pyridin-2-ylmethyl)amino]butanoic acid dihydrochloride
Vue d'ensemble
Description
3-Methyl-2-[(pyridin-2-ylmethyl)amino]butanoic acid dihydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes a pyridine ring and a butanoic acid moiety.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3-methylbutanoic acid and 2-aminomethylpyridine.
Reaction Steps: The carboxylic acid group of 3-methylbutanoic acid is activated, often using reagents like thionyl chloride, to form an acid chloride. This acid chloride is then reacted with 2-aminomethylpyridine to form the amide bond.
Purification: The resulting product is purified through recrystallization or other suitable purification techniques.
Industrial Production Methods:
Batch Production: In an industrial setting, the synthesis is carried out in large reactors under controlled conditions to ensure consistency and quality.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and potency of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the pyridine ring to pyridine-N-oxide.
Reduction: Reduction reactions can be performed to reduce the pyridine ring or other functional groups present in the molecule.
Substitution: Substitution reactions can occur at the pyridine ring, often involving electrophilic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions are typically carried out using strong acids or Lewis acids.
Major Products Formed:
Oxidation Products: Pyridine-N-oxide derivatives.
Reduction Products: Reduced pyridine derivatives or other reduced functional groups.
Substitution Products: Substituted pyridine derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a tool in biochemical studies to understand enzyme mechanisms and protein interactions. Medicine: Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 3-Methyl-2-[(pyridin-2-ylmethyl)amino]butanoic acid dihydrochloride exerts its effects involves its interaction with specific molecular targets. The pyridine ring can bind to various enzymes and receptors, influencing biological pathways and cellular processes.
Comparaison Avec Des Composés Similaires
3-Methyl-2-[(pyrimidin-5-ylmethyl)amino]butanoic acid dihydrochloride: Similar structure but with a pyrimidine ring instead of pyridine.
N-(2-pyridinylmethyl)ethylenediamine: Contains a similar pyridine moiety but with a different backbone.
Uniqueness: The presence of the butanoic acid group and the specific substitution pattern on the pyridine ring make this compound unique compared to its analogs.
Propriétés
IUPAC Name |
3-methyl-2-(pyridin-2-ylmethylamino)butanoic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2.2ClH/c1-8(2)10(11(14)15)13-7-9-5-3-4-6-12-9;;/h3-6,8,10,13H,7H2,1-2H3,(H,14,15);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMOGTWVIDSEYRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NCC1=CC=CC=N1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



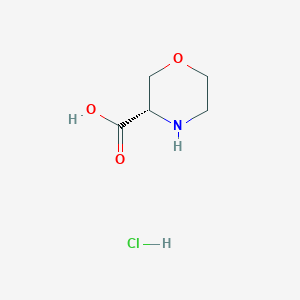
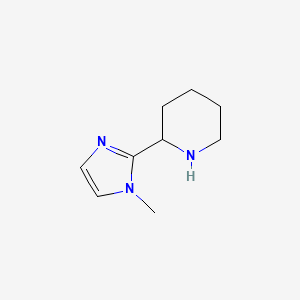

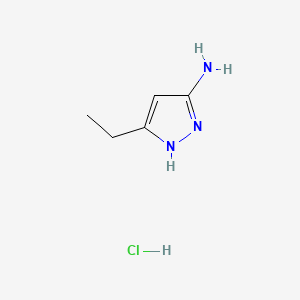
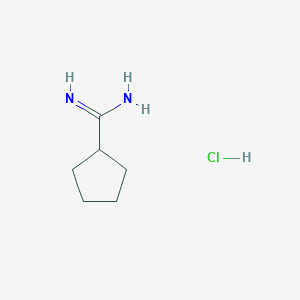
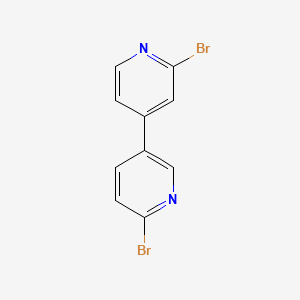
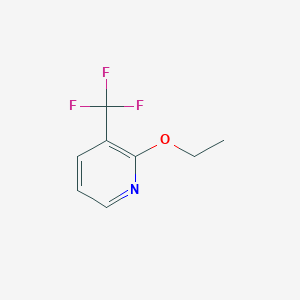
![1-[4-(Trifluoromethyl)benzoyl]piperazine hydrochloride](/img/structure/B1416712.png)
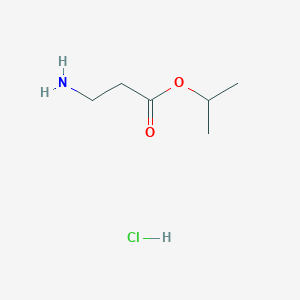
![3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazole-8-carboxylic acid](/img/structure/B1416716.png)
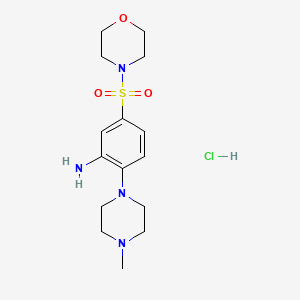
![3,5-dichloro-N-[(2-methoxyphenyl)methyl]aniline hydrochloride](/img/structure/B1416719.png)
